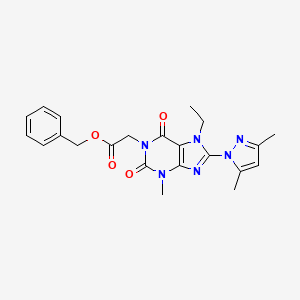

benzyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups and structural features that are common in organic chemistry. These include a benzyl group, a pyrazole ring, and a purine ring. The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The purine ring is a fused ring system consisting of a pyrimidine ring and an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole and purine rings would likely contribute to the rigidity of the molecule, while the benzyl group could provide some flexibility .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the heterocyclic rings could increase its stability and polarity .Scientific Research Applications

Synthesis and Characterization :Research has shown effective routes for the synthesis of substituted pyrazoles through annulation methods, demonstrating the versatility of pyrazole derivatives in chemical synthesis. For example, the synthesis and characterization of a novel pyrazole derivative through a Knoevenagel approach and cyclocondensation reaction, leading to a compound characterized by NMR, mass, UV-Vis, and CHN analysis, along with crystal structure determination via X-ray diffraction, highlight the structural diversity achievable with pyrazole cores (Naveen et al., 2021).

Potential Applications :

Antioxidant Properties : Certain pyrazole derivatives have been evaluated for their antioxidant properties, using methods like DPPH and hydroxyl radical scavenging. This suggests their potential utility in areas requiring antioxidant activity, a property that might extend to compounds like benzyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate under specific conditions (Naveen et al., 2021).

Ligand for Metal Complexes : Pyrazole derivatives have been synthesized as ligands for metallomacrocyclic palladium(II) complexes, suggesting their role in coordination chemistry and potential applications in catalysis, material science, and possibly as agents for studying metal-mediated processes (Guerrero et al., 2008).

Structural and Electronic Analysis : The detailed structural and electronic analysis of pyrazole derivatives, including Hirshfeld surface and Mulliken population analysis, provides a foundation for understanding the electronic properties of these compounds, which could be crucial for their applications in electronic materials, sensors, and other technologically relevant areas (Naveen et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

For instance, pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may interfere with the biochemical pathways of the Leishmania and Plasmodium parasites.

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that the compound may exert its effects at the molecular and cellular levels, leading to changes in cellular function and potentially resulting in the observed biological effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

benzyl 2-[8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxopurin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O4/c1-5-26-18-19(23-21(26)28-15(3)11-14(2)24-28)25(4)22(31)27(20(18)30)12-17(29)32-13-16-9-7-6-8-10-16/h6-11H,5,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBLQFYYLILCKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)OCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2999550.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999552.png)

![5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2999555.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2999562.png)

![3,4-diethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2999568.png)

![2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2999570.png)